molecular formula C14H9F3O2 B6286089 2-Formyl-4-(3-trifluoromethylphenyl)phenol CAS No. 893737-70-7

2-Formyl-4-(3-trifluoromethylphenyl)phenol

Cat. No.: B6286089
CAS No.: 893737-70-7
M. Wt: 266.21 g/mol
InChI Key: HNOIEYNPXFQMBJ-UHFFFAOYSA-N
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Description

2-Formyl-4-(3-trifluoromethylphenyl)phenol is a chemical compound with the molecular formula C14H9F3O2 It is known for its unique structure, which includes a formyl group and a trifluoromethylphenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(3-trifluoromethylphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethylbenzaldehyde and phenol.

    Formylation Reaction: The formylation of phenol is achieved using a Vilsmeier-Haack reaction, where the phenol reacts with a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group.

    Coupling Reaction: The 3-trifluoromethylbenzaldehyde is then coupled with the formylated phenol using a suitable catalyst and reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include continuous flow reactions and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(3-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 2-Carboxy-4-(3-trifluoromethylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-4-(3-trifluoromethylphenyl)phenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-4-(3-trifluoromethylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(3-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific derivatives and applications.

Comparison with Similar Compounds

2-Formyl-4-(3-trifluoromethylphenyl)phenol can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 2-Formyl-4-(4-trifluoromethylphenyl)phenol
    • 2-Formyl-4-(2-trifluoromethylphenyl)phenol
    • 2-Formyl-4-(3-difluoromethylphenyl)phenol
  • Uniqueness

    • The presence of the trifluoromethyl group at the 3-position provides distinct electronic and steric properties, influencing its reactivity and potential applications.
    • Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOIEYNPXFQMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588082
Record name 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-70-7
Record name 4-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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